Cas no 138254-48-5 (6-methylpyrazolo1,5-apyrimidine-3-carboxamide)

6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with a methyl substituent at the 6-position and a carboxamide group at the 3-position. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. Its fused bicyclic system enhances stability and binding affinity, while the carboxamide functionality offers versatility for further derivatization. The compound is particularly useful in the synthesis of bioactive molecules, including kinase inhibitors and antimicrobial agents, due to its ability to interact with biological targets through hydrogen bonding and π-stacking interactions. High purity and well-defined synthetic routes ensure reproducibility for research applications.
6-methylpyrazolo1,5-apyrimidine-3-carboxamide structure
138254-48-5 structure
Product Name:6-methylpyrazolo1,5-apyrimidine-3-carboxamide
CAS No:138254-48-5
MF:C8H8N4O
MW:176.175320625305
MDL:MFCD22048514
CID:3517401
PubChem ID:15042089
Update Time:2025-05-20

6-methylpyrazolo1,5-apyrimidine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE, 6-METHYL-
    • 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
    • 6-methylpyrazolo1,5-apyrimidine-3-carboxamide
    • 138254-48-5
    • EN300-25100109
    • MDL: MFCD22048514
    • Inchi: 1S/C8H8N4O/c1-5-2-10-8-6(7(9)13)3-11-12(8)4-5/h2-4H,1H3,(H2,9,13)
    • InChI Key: ZSJDYGZWDYMLDS-UHFFFAOYSA-N
    • SMILES: C12=C(C(N)=O)C=NN1C=C(C)C=N2

Computed Properties

  • Exact Mass: 176.06981089Da
  • Monoisotopic Mass: 176.06981089Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 73.3Ų

6-methylpyrazolo1,5-apyrimidine-3-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-25100109-0.05g
6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
138254-48-5 95%
0.05g
$245.0 2024-06-19
Enamine
EN300-25100109-0.1g
6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
138254-48-5 95%
0.1g
$366.0 2024-06-19
Enamine
EN300-25100109-0.25g
6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
138254-48-5 95%
0.25g
$524.0 2024-06-19
Enamine
EN300-25100109-0.5g
6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
138254-48-5 95%
0.5g
$824.0 2024-06-19
Enamine
EN300-25100109-1.0g
6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
138254-48-5 95%
1.0g
$1057.0 2024-06-19
Enamine
EN300-25100109-2.5g
6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
138254-48-5 95%
2.5g
$2071.0 2024-06-19
Enamine
EN300-25100109-5.0g
6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
138254-48-5 95%
5.0g
$3065.0 2024-06-19
Enamine
EN300-25100109-10.0g
6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
138254-48-5 95%
10.0g
$4545.0 2024-06-19
Enamine
EN300-25100109-1g
6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
138254-48-5 95%
1g
$1057.0 2023-09-15
Enamine
EN300-25100109-5g
6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
138254-48-5 95%
5g
$3065.0 2023-09-15

6-methylpyrazolo1,5-apyrimidine-3-carboxamide Related Literature

Additional information on 6-methylpyrazolo1,5-apyrimidine-3-carboxamide

Recent Advances in the Study of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxamide (CAS: 138254-48-5)

6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxamide (CAS: 138254-48-5) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other small-molecule therapeutics. This research brief aims to summarize the latest findings related to this compound, focusing on its chemical properties, biological activities, and potential applications in drug discovery.

One of the most notable advancements in the study of 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide is its identification as a scaffold for the design of selective kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Researchers have demonstrated that modifications to the core structure of this compound can yield derivatives with high affinity and specificity for target kinases. For instance, a recent study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of analogs that exhibited potent inhibitory activity against cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.

In addition to its applications in kinase inhibition, 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide has also been investigated for its potential as an antiviral agent. A 2023 study in Antiviral Research reported that certain derivatives of this compound showed promising activity against RNA viruses, including SARS-CoV-2. The researchers attributed this activity to the compound's ability to interfere with viral replication machinery, suggesting its potential as a broad-spectrum antiviral candidate. Further optimization of these derivatives is underway to improve their pharmacokinetic properties and reduce off-target effects.

The synthetic routes for 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide have also been a focus of recent research. Advances in green chemistry have led to the development of more efficient and environmentally friendly methods for its synthesis. For example, a 2022 publication in Organic Process Research & Development described a novel catalytic process that significantly reduces the use of hazardous reagents and solvents while maintaining high yields. Such innovations are critical for scaling up production and ensuring the sustainability of drug development processes.

Despite these promising developments, challenges remain in the clinical translation of 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide-based therapeutics. Issues such as bioavailability, metabolic stability, and toxicity profiles need to be addressed through further preclinical studies. Collaborative efforts between academia and industry are essential to overcome these hurdles and bring these compounds closer to clinical trials. Ongoing research is also exploring the potential of this scaffold in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders.

In conclusion, 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide (CAS: 138254-48-5) represents a versatile and promising scaffold in medicinal chemistry. Its applications in kinase inhibition, antiviral therapy, and other areas highlight its potential to address unmet medical needs. Continued research and development efforts will be crucial to fully realize its therapeutic potential and translate these findings into clinically viable treatments.

Recommended suppliers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.